molecular formula C37H28N2O2 B13148090 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde CAS No. 142030-94-2

4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde

Katalognummer: B13148090
CAS-Nummer: 142030-94-2
Molekulargewicht: 532.6 g/mol
InChI-Schlüssel: FVXMACNMFDHICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde typically involves multiple steps, including aromatic amination, C-N coupling reactions, and formylation reactions. One common method involves the use of diphenylamine and 4-bromobenzonitrile, followed by a series of reactions involving strong coupling and condensation reagents . The reaction conditions often require low temperatures and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols.

Wissenschaftliche Forschungsanwendungen

4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Diphenylamino)benzaldehyde
  • Phenol, 4-(phenylamino)-
  • 4-(bis(4-(4-(diphenylamino)styryl)phenyl)amino)benzaldehyde

Uniqueness

4-((4-(4-(Diphenylamino)phenoxy)phenyl)(phenyl)amino)benzaldehyde stands out due to its complex structure, which provides unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability, such as in OLEDs and advanced materials .

Eigenschaften

CAS-Nummer

142030-94-2

Molekularformel

C37H28N2O2

Molekulargewicht

532.6 g/mol

IUPAC-Name

4-(N-[4-[4-(N-phenylanilino)phenoxy]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C37H28N2O2/c40-28-29-16-18-33(19-17-29)39(32-14-8-3-9-15-32)35-22-26-37(27-23-35)41-36-24-20-34(21-25-36)38(30-10-4-1-5-11-30)31-12-6-2-7-13-31/h1-28H

InChI-Schlüssel

FVXMACNMFDHICS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.